N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide
Overview
Description
“N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide” is a complex organic compound that contains a furan ring, a thiazolidine ring, and an amide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazolidine ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of these functional groups and the specific atoms that make up the molecule . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The thiazolidine ring can participate in various reactions depending on the substituents present. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Chemical Applications
Arylmethylidenefuranones and Thiazolidine Derivatives
These compounds, closely related to N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide, have been synthesized through reactions with C- and N-nucleophiles. The reactions yield a wide range of compounds including amides, pyrrolones, and various heterocyclic compounds demonstrating the versatility of furan and thiazolidine derivatives in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the synthesis of saturated five-membered thiazolidines and their derivatives have shown significant potential in medicinal chemistry, indicating the utility of these scaffolds in creating bioactive molecules (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Biological Applications and Potential Therapeutic Uses
Anticancer and Antimicrobial Activities
Thiazolidine derivatives have demonstrated varied biological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. These properties make thiazolidine a valuable moiety in the search for new drug candidates (Sahiba et al., 2020). Furthermore, furan fatty acids, components related to furan derivatives, have shown potential health benefits such as antioxidant and anti-inflammatory activities, suggesting their role in health and disease management (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
Central Nervous System (CNS) Potential
Functional chemical groups in heterocycles like furan and thiazolidine have been explored as leads for synthesizing compounds with CNS activity. These investigations highlight the potential of furan and thiazolidine derivatives in developing drugs for CNS disorders, indicating the broader applicability of this compound related compounds (Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide Furan derivatives have been known to exhibit a wide range of biological activities and are often used in the development of new drugs .
Mode of Action
The exact mode of action of This compound Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of This compound Furan derivatives have been reported to have moderate to good admet properties .
Result of Action
The specific molecular and cellular effects resulting from the action of This compound Furan derivatives have been reported to exhibit a variety of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of furan derivatives has been reported to be influenced by various conditions, including the use of microwave radiation .
Safety and Hazards
Future Directions
The future research on “N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide” could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme monoamine oxidase (MAO). Studies have shown that this compound can inhibit the activity of MAO, which is crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Additionally, this compound has been observed to interact with various proteins involved in cell signaling pathways. For instance, it can bind to and modulate the activity of certain kinases, which are enzymes that play a pivotal role in the regulation of cellular processes such as growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to enhance neurotransmitter levels by inhibiting monoamine oxidase, leading to improved synaptic transmission and potentially alleviating symptoms of depression and anxiety . In cancer cells, this compound has demonstrated cytotoxic effects, likely due to its ability to interfere with cell signaling pathways that regulate cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, which involves the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site.
Additionally, this compound can activate or inhibit various kinases by binding to their regulatory domains. This interaction can lead to changes in the phosphorylation status of target proteins, thereby modulating their activity and influencing downstream signaling pathways . Furthermore, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase and persistent changes in gene expression, resulting in long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce symptoms of depression and anxiety by increasing neurotransmitter levels . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity, likely due to excessive inhibition of monoamine oxidase and disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with monoamine oxidase also plays a role in its metabolic pathway, as the inhibition of this enzyme can affect the overall metabolic flux of neurotransmitters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with enzymes and proteins involved in metabolic processes . Additionally, this compound can translocate to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . The localization of the compound is likely influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(5-8-3-2-4-14-8)10(13)9-6-15-7-11-9/h2-4,9,11H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZLGFJYCZQVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CSCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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